molecular formula C16H24N4O7S B4823814 tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate

tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate

Cat. No.: B4823814
M. Wt: 416.5 g/mol
InChI Key: REROJNKPTZGOPO-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, particularly as protecting groups for amines This compound is notable for its intricate structure, which includes a tert-butyl carbamate group, a nitrophenyl sulfonyl group, and a butanoylamino group

Preparation Methods

The synthesis of tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or a similar reagent to form tert-butyl chloroformate, which is then reacted with ammonia or an amine to form the carbamate.

    Introduction of the nitrophenyl sulfonyl group: This step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the butanoylamino group: This can be achieved by reacting the intermediate with butanoyl chloride in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the synthesis of various intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The nitrophenyl sulfonyl group can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate can be compared with other carbamate compounds, such as:

    tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.

    tert-Butyl N-(4-aminobutyl)carbamate: Used in the synthesis of pharmacologically active compounds.

    tert-Butyl (4-bromobutyl)carbamate:

Properties

IUPAC Name

tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O7S/c1-16(2,3)27-15(22)18-17-14(21)6-5-11-19(4)28(25,26)13-9-7-12(8-10-13)20(23)24/h7-10H,5-6,11H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REROJNKPTZGOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate
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tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate
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tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate
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tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate

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